5-(Trimethylsilyl)-2-pentanone
Description
Overview of α- and β-Silyl Carbonyl Compounds in Contemporary Organic Synthesis
α-Silyl Carbonyl Compounds:
The reactivity of α-silyl carbonyl compounds is largely dictated by the weakness of the carbon-silicon bond, which is activated by the adjacent electron-withdrawing carbonyl group. thieme-connect.de These compounds can react as α-silyl enolates or as enolate anion equivalents after the displacement of the silyl (B83357) group. thieme-connect.de The generation of α-silyl enolates and their subsequent reaction with aldehydes or ketones can produce β-hydroxysilanes with a high degree of stereocontrol. thieme-connect.de Furthermore, deprotonation of α-silyl ketones typically occurs at the α′-position, away from the bulky silicon group, providing a method for controlling the regioselectivity of aldol (B89426) reactions. thieme-connect.de The thermal rearrangement of α-silyl ketones into silyl enol ethers is another significant reaction, offering a stereoselective route to these valuable synthetic intermediates. thieme-connect.de
β-Silyl Carbonyl Compounds:
β-Silyl carbonyl compounds are also highly useful synthetic intermediates. rsc.orgresearchgate.net They can act as masked α,β-unsaturated ketones, and their synthesis has been achieved through methods such as the copper-catalyzed silyl conjugate addition to α,β-unsaturated ketones and the addition of organometallic reagents to 3-silyl unsaturated esters. rsc.org The presence of a β-silyl group can influence the regiochemistry of enolization, with deprotonation often favoring the formation of an enolate away from the silyl group, an effect attributed largely to steric hindrance. rsc.org A convenient synthesis of β-silyl ketones involves the transmetalation and bohrium.comCurrent time information in Bangalore, IN. anionic rearrangement of β-stannyl enol silyl ethers. oup.com
The Role of Organosilicon Compounds as Versatile Synthetic Intermediates
Organosilicon compounds are pivotal in contemporary organic synthesis due to their unique properties and versatile reactivity. numberanalytics.combohrium.comresearchgate.net The silicon atom's ability to form stable bonds with carbon and other elements, combined with the influence of various substituents on the silicon's reactivity, makes these compounds valuable in numerous applications. numberanalytics.com
Key applications of organosilicon compounds in synthesis include:
Protecting Groups: Silyl ethers are widely used to protect hydroxyl groups due to their ease of formation and cleavage under specific conditions.
Cross-Coupling Reactions: Organosilicon reagents are employed in reactions like the Hiyama coupling to form carbon-carbon bonds. numberanalytics.com
Stereocontrol Elements: The steric bulk of silyl groups can direct the stereochemical outcome of reactions.
Functional Group Interconversions: The silyl group can be transformed into a variety of other functional groups. researchgate.net
The stability and versatility of organosilicon compounds make them indispensable tools for the synthesis of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comiust.ac.iriust.ac.ir
Historical Development and Key Advancements in Silyl Ketone Research
The study of silyl ketone chemistry has evolved significantly since its early days. Initial research focused on the fundamental synthesis and reactivity of these compounds. A key breakthrough was the development of methods for the stereoselective synthesis of silyl enol ethers from α-silyl ketones. thieme-connect.de
More recent advancements have centered on the development of catalytic and asymmetric methods for the synthesis of silyl carbonyl compounds. For instance, visible-light-promoted organocatalytic aerobic oxidation provides a straightforward route to α,β-unsaturated ketones and aldehydes from their corresponding silyl enol ethers. nih.gov Furthermore, copper-catalyzed radical 1,2-aryl migration in α,α-diaryl allylic alcohols has been developed as a pathway to β-silyl carbonyl compounds. rsc.org The synthesis of olefinic and acetylenic silyl ketones has also been a subject of investigation. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
17012-93-0 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C8H18OSi/c1-8(9)6-5-7-10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
RMKUISBOQBLXGY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[Si](C)(C)C |
Canonical SMILES |
CC(=O)CCC[Si](C)(C)C |
Synonyms |
5-(Trimethylsilyl)-2-pentanone |
Origin of Product |
United States |
Reactivity Profiles and Diverse Synthetic Transformations of 5 Trimethylsilyl 2 Pentanone Derivatives
Reactions Centered on the Carbonyl Functionality
The carbonyl group of 5-(trimethylsilyl)-2-pentanone and its derivatives is a focal point for a variety of chemical reactions. These include fundamental transformations such as aldol (B89426) reactions, nucleophilic additions, and reductions, each with stereochemical nuances influenced by the remote trimethylsilyl (B98337) group.
Aldol Reactions and Their Stereochemical Outcomes
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been extensively studied with ketones. wikipedia.orgyoutube.com In the context of silyl (B83357) ketones like this compound, the reaction's stereoselectivity becomes a key point of investigation.
The regioselectivity of aldol condensations with unsymmetrical ketones can be directed by the choice of catalyst. Acid-catalyzed reactions tend to favor the formation of branched products by reacting at the more substituted α-carbon, while base-catalyzed reactions often yield linear products via reaction at the less substituted methyl group. nsf.gov For instance, in the reaction of 2-butanone (B6335102) with benzaldehyde, sulfonic acid-functionalized catalysts give the branched product, whereas metal-substituted BEA zeotypes favor the linear product. nsf.gov This control is crucial for directing the reaction of this compound to a desired outcome.
The stereochemical course of aldol reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like transition state. harvard.edulmu.de The geometry of the enolate (E or Z) plays a critical role in determining the syn or anti configuration of the aldol adduct. harvard.edu (Z)-enolates typically lead to syn-aldol products, while (E)-enolates give anti-aldol products. harvard.edu The formation of these enolates can be controlled by the choice of base and reaction conditions. For example, dialkylboron triflates tend to produce (Z)-boron enolates. harvard.edu
In the case of chiral ketones, existing stereocenters can influence the facial selectivity of the incoming aldehyde, a phenomenon known as diastereocontrol. harvard.edu This is particularly relevant for derivatives of this compound that may bear substituents at the α- or β-positions.
The Mukaiyama aldol reaction, which utilizes silyl enol ethers, is a powerful tool for stereoselective synthesis. wikipedia.org The silyl enol ether derived from this compound, namely 5-(trimethylsilyl)-2-(trimethylsiloxy)pent-1-ene, can undergo Lewis acid-catalyzed additions to aldehydes. nih.gov The stereoselectivity of these reactions can be high, and in some cases, can be controlled by a chiral catalyst. nih.govthieme-connect.com For example, chiral phosphoramides have been used to catalyze the enantioselective aldol addition of trichlorosilyl (B107488) enolates to aldehydes with good to excellent diastereo- and enantioselectivities. nih.govthieme-connect.com
The table below summarizes the stereochemical outcomes of selected phosphoramide-catalyzed aldol additions of α-siloxy ketones.
| Aldehyde | Phosphoramide Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Benzaldehyde | (R,R)-1a | >95:5 | 90% | thieme-connect.com |
| Isobutyraldehyde | (R,R)-1a | 90:10 | 85% | thieme-connect.com |
| Acrolein | (S,S)-1a | 88:12 | 82% | thieme-connect.com |
Table 1: Stereoselective Aldol Additions of α-Siloxy Ketones
Nucleophilic Addition Reactions
The carbonyl group of ketones like 2-pentanone is susceptible to nucleophilic attack. pearson.comlookchem.com This reactivity is fundamental to many synthetic transformations, including the formation of acetals. pressbooks.pubopenstax.org In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals, which can then react further to yield stable acetals. pressbooks.pubopenstax.org This reaction is reversible and can be used to protect the ketone functionality during other synthetic steps. openstax.org For this compound, this reaction would proceed similarly, offering a means to protect the ketone while manipulating other parts of the molecule.
Peterson Alkenation via β-Hydroxysilane Intermediates
The Peterson olefination is a versatile method for the synthesis of alkenes from carbonyl compounds and α-silyl carbanions. A key intermediate in this reaction is a β-hydroxysilane. The elimination of the hydroxyl and silyl groups from this intermediate can be controlled to produce either the cis or trans alkene. This reaction provides a valuable alternative to the Wittig reaction for the synthesis of alkenes from this compound.
Stereoselective Reduction of the Ketone Moiety
The reduction of the ketone in this compound to the corresponding secondary alcohol, 5-(trimethylsilyl)-2-pentanol, can be achieved with a variety of reducing agents. The stereoselectivity of this reduction is a key consideration, as it can lead to the formation of chiral alcohols. Biocatalytic reductions, for example, using whole cells of microorganisms like Acetobacter pasteurianus, have been shown to be highly enantioselective in the reduction of similar ketones. nih.gov For instance, the reduction of 2-octanone (B155638) using Acetobacter pasteurianus GIM1.158 yielded (R)-2-octanol with an enantiomeric excess of over 99.9%. nih.gov Similar strategies could be applied to the stereoselective reduction of this compound.
The table below shows the results for the biocatalytic reduction of various ketones.
| Substrate Ketone | Product Alcohol | Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Octanone | (R)-2-Octanol | Acetobacter pasteurianus GIM1.158 | 89.5 | >99.9 | nih.gov |
| 4-(Trimethylsilyl)-3-butyn-2-one | (R)-4-(Trimethylsilyl)-3-butyn-2-ol | Acetobacter sp. CCTCC M209061 | >99 | >99 | nih.gov |
| 2-Pentanone | (S)-2-Pentanol | AD-mix-α | 65.4 | 77.2 | researchgate.net |
| 2-Pentanone | (R)-2-Pentanol | AD-mix-β | 71.9 | 84.9 | researchgate.net |
Table 2: Stereoselective Reduction of Ketones
Conversions to Related Functional Groups (e.g., β-hydroxy acids, aldehydes)
The unique structure of this compound derivatives allows for their conversion into other important functional groups, such as β-hydroxy ketones, which are precursors to β-hydroxy acids, and aldehydes. These transformations often proceed through the corresponding silyl enol ether intermediates.
For instance, silyl enol ethers derived from ketones can be oxidized to afford β-hydroxy ketones. A notable example is the Sharpless asymmetric dihydroxylation of a silyl enol ether derived from 2-pentanone, which yields chiral (S)-3-hydroxy-2-pentanone and (R)-3-hydroxy-2-pentanone. researchgate.net This method highlights a pathway to enantiomerically enriched β-hydroxy carbonyl compounds. The general transformation of silyl enolates to β-hydroxy carbonyl compounds can also be promoted by catalysts like indium triiodide in the presence of hydrosilanes. organic-chemistry.org Furthermore, the catalytic intramolecular hydrosilation of nonracemic homopropargylic alcohols can produce five-membered cyclic siloxanes, which upon oxidation are converted into β-hydroxy ketones. nih.gov
The synthesis of aldehydes from silyl ketone derivatives can be achieved through various synthetic strategies. One indirect method involves the reaction of silyl enol ethers with perfluoroalkyl iodides, which can lead to the formation of α,β-unsaturated aldehydes after subsequent reaction steps. researchgate.net Another approach involves the use of O-silyl oximes, derived from aldehydes, which can be converted into sterically hindered ketones. researchgate.net While this is a conversion of aldehydes to ketones, the principles of silyl group chemistry are central.
The following table summarizes selected transformations of ketone derivatives to related functional groups, highlighting the versatility of silyl-mediated reactions.
| Starting Material Type | Reagent(s) | Product Type | Key Features |
| Silyl Enol Ether | AD-mix-α / AD-mix-β | Chiral β-Hydroxy Ketone | Asymmetric dihydroxylation provides access to specific stereoisomers. researchgate.net |
| Silyl Enolate | Ester, Hydrosilane, InI₃ | β-Hydroxycarbonyl Compound | Indium-catalyzed Mukaiyama Aldol reaction. organic-chemistry.org |
| Homopropargylic Alcohol | Intramolecular Hydrosilation, Oxidation | β-Hydroxy Ketone | Regiospecific cyclization followed by oxidation. nih.gov |
| Silyl Enol Ether of Alkanal | Perfluoroalkyl Iodide, Na₂S₂O₄ | Perfluoroalkylated α,β-Unsaturated Alkenal | Radical-initiated synthesis of fluorinated unsaturated aldehydes. researchgate.net |
Transformations Involving the Trimethylsilyl Group
The trimethylsilyl group in this compound is not merely a passive substituent; it actively participates in and influences chemical reactions. Its stability, stereodirecting effects, and utility in reversible functional group modification are key aspects of its chemical behavior.
The carbon-silicon (C-Si) bond in α-silyl ketones is susceptible to cleavage under certain conditions, a reaction known as protodesilylation. α-Silyl carbonyl compounds are known to be sensitive to acidic conditions, which can lead to the cleavage of the C-Si bond and replacement of the silyl group with a proton. thieme-connect.de The stability of these compounds is influenced by the nature of the carbonyl group, with α-silyl ketones being generally more stable than their corresponding α-silyl aldehydes. thieme-connect.de
The C-Si bond can also be cleaved under basic conditions. An additive-free, base-catalyzed method for the protodesilylation of various organosilanes has been reported, highlighting the potential for cleavage even under mild basic conditions. researchgate.net The stability of the silyl group is also a consideration in reactions of related compounds like β-hydroxysilanes, which can undergo protodesilylation. acs.org The steric hindrance around the silicon atom can influence the rate of nucleophilic attack and subsequent cleavage. thieme-connect.de
The trimethylsilyl group can exert significant influence on the stereochemical outcome of reactions. Its steric bulk can direct incoming reagents to a specific face of the molecule, leading to high levels of diastereoselectivity. A prominent example is the use of a tris(trimethylsilyl)silyl "super silyl" group to direct a sequence of three aldol reactions, allowing for the controlled synthesis of multiple diastereomers. acs.org This demonstrates the powerful stereodirecting capabilities of bulky silyl groups.
In the context of α-silyl ketones, the silyl group can control the regioselectivity of enolate formation. Deprotonation typically occurs away from the sterically demanding silyl group, at the α'-position. thieme-connect.de This regioselective enolate formation is crucial for controlling the outcome of subsequent reactions, such as aldol additions. thieme-connect.de Furthermore, the use of silyl enol ethers derived from chiral methyl ketones in Mukaiyama aldol reactions has been studied for its potential in asymmetric induction, although the level of stereocontrol can vary. wiley-vch.de The iron-carbonyl unit, in conjunction with a silyl group, has also been shown to have a potential stereochemical directing effect in the synthesis of natural product intermediates. nih.gov
One of the most widespread applications of the trimethylsilyl group in organic synthesis is as a protecting group for reactive functional groups, particularly alcohols. wikipedia.orgmasterorganicchemistry.com This reversible modification temporarily masks the reactivity of the hydroxyl group, allowing other chemical transformations to be carried out on the molecule without interference. scribd.com The trimethylsilyl group can be introduced by reacting an alcohol with a silylating agent like trimethylsilyl chloride in the presence of a base. wikipedia.org
The resulting silyl ethers are generally stable to a range of reaction conditions, including those involving strongly basic reagents like Grignards and many oxidizing agents. masterorganicchemistry.com Once the desired transformations are complete, the trimethylsilyl group can be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or treatment with acid. fiveable.me This facile installation and removal make the trimethylsilyl group an excellent tool for the reversible modification of functional groups, a cornerstone of modern synthetic strategy. scribd.com
Reactivity of Silyl Enol Ethers Derived from Silyl Ketones
Silyl enol ethers are key intermediates derived from ketones like this compound. They are generally stable, isolable compounds that serve as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. wikipedia.org
These enol ethers are milder nucleophiles than their corresponding lithium enolates and react with a range of good electrophiles. wikipedia.org For example, they undergo Mukaiyama aldol reactions with aldehydes and ketones, typically in the presence of a Lewis acid catalyst, to form β-hydroxy carbonyl compounds. organic-chemistry.org They also react with epoxides in the presence of titanium tetrachloride to yield homoaldol-type products. ucsf.edu Another notable reaction is their interaction with perfluoroalkyl iodides, which, under radical initiation, leads to the synthesis of α-perfluoroalkyl ketones. researchgate.net
A variety of methods exist for the synthesis of silyl enol ethers from ketones. The most common approach involves the reaction of an enolizable ketone with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic product, while a weaker base like triethylamine (B128534) tends to give the more stable thermodynamic product. wikipedia.org
Several alternative and specialized methods for silyl enol ether synthesis have been developed:
Salt-Free Synthesis : A method using 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine allows for the salt-free stereoselective synthesis of silyl enol ethers from α-halo carbonyl compounds. organic-chemistry.org
Air-Sensitive-Free Method : A technique involving the in situ formation of the highly reactive trimethylsilyl iodide from trimethylsilyl chloride and sodium iodide in the presence of triethylamine provides a method that can be performed without stringent air-free conditions. researchgate.net
Nickel-Catalyzed Synthesis : A nickel-catalyzed remote functionalization strategy enables the highly Z-selective synthesis of silyl enol ethers from ketones containing a distant olefin. nih.govacs.org This method is operationally simple and tolerates a wide range of functional groups.
Specific Example from a Related Ketone : The silyl enol ether of 5-methyl-2-hexanone (B1664664) has been synthesized using trimethylsilyl iodide in the presence of hexamethyldisilazane, resulting in a thermally stable product. researchgate.net
The following table summarizes various methods for the generation of silyl enol ethers, showcasing the breadth of available synthetic protocols.
| Method | Reagents | Key Features |
| Classical Enolate Trapping | Ketone, Base (e.g., LDA, Et₃N), Silyl Halide (e.g., TMSCl) | Allows for kinetic or thermodynamic control based on reaction conditions. wikipedia.org |
| Salt-Free Synthesis | α-Halo Carbonyl, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | Generates easily removable byproducts, facilitating one-pot transformations. organic-chemistry.org |
| Air-Sensitive-Free Method | Ketone, NEt₃, NaI, TMSCl | In situ generation of highly reactive TMSI. researchgate.net |
| Nickel-Catalyzed Remote Functionalization | Ketone with distant olefin, NiBr₂(dme), IPr, ⁱPrBr, Mn, Et₃SiCl | High Z-selectivity via chain-walking mechanism. nih.govacs.org |
Mukaiyama Aldol and Mukaiyama Michael Addition Reactions
The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, utilizes silyl enol ethers as nucleophiles in Lewis acid-mediated additions to carbonyl compounds. wikipedia.orgtcichemicals.com This reaction is noted for producing a single cross-aldol product due to the stability of the silyl enol ether. tcichemicals.com The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the substrates, Lewis acid, and reaction conditions, often proceeding through an open transition state. wikipedia.orgmsu.edu While aldehydes are common electrophiles, the use of ketones has been less explored but is achievable. mpg.de
In a similar vein, the Mukaiyama-Michael addition involves the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. The mechanism can be influenced by the nature of the reactants and the Lewis acid catalyst, sometimes involving an electron-transfer process. nih.gov The scope of the Mukaiyama-Michael addition has been expanded to include challenging substrates like α,β-unsaturated esters through the use of potent silylium (B1239981) Lewis acid catalysts. mpg.de
Derivatives of this compound can be converted to their corresponding silyl enol ethers, which can then participate in these reactions. For instance, treatment of 2-pentanone with a silylating agent can generate the silyl enol ether necessary for subsequent Mukaiyama-type reactions. researchgate.netacs.org
Table 1: Mukaiyama Reactions
| Reaction Type | Nucleophile | Electrophile | Key Features |
|---|---|---|---|
| Mukaiyama Aldol Addition | Silyl enol ether | Aldehyde or Ketone | Forms β-hydroxy carbonyl compounds; stereoselectivity is variable. wikipedia.orgtcichemicals.com |
Radical Reactions, including Sulfonylation and C-H Functionalization
The silyl enol ether derived from this compound can undergo various radical reactions. One significant transformation is α-sulfonylation, which introduces a sulfonyl group at the α-position of the ketone. Photoredox catalysis has emerged as a powerful method for this transformation, utilizing silyl enol ethers, a sulfur dioxide source like DABCO·(SO₂)₂, and thianthrenium salts to generate β-keto sulfones under mild conditions. acs.orgacs.orgorganic-chemistry.org This method boasts a broad substrate scope and good functional group tolerance. acs.orgorganic-chemistry.org An alternative, metal-free approach involves a visible-light-mediated electron donor-acceptor (EDA) complex between the silyl enol ether, a thiosulfonate, and DABCO. rawdatalibrary.netrsc.org
Ketones and aldehydes can also serve as latent alkyl radical equivalents for the C-H functionalization of heteroarenes. nih.gov This process involves the reductive activation of the carbonyl compound to an α-oxyl radical, which then adds to the heteroarene. nih.gov In the case of 2-pentanone, the corresponding ketyl radical can undergo β-scission to form an ethyl radical, which then participates in the C-H alkylation. nih.gov
The ketone functionality itself can direct C-H functionalization reactions. The carbonyl group can pre-coordinate with a metal catalyst, bringing it in close proximity to an ortho C-H bond on an aromatic ring, facilitating C-H activation and subsequent functionalization such as arylation or alkynylation. rsc.org
Reactions with Electrophiles (e.g., α-Halogenation)
Silyl enol ethers, the reactive intermediates derived from ketones like this compound, readily react with a variety of electrophiles. wikipedia.org A common transformation is α-halogenation. The reaction of a silyl enol ether with a halogen source introduces a halogen atom at the α-position to the carbonyl group. This reaction is a key step in the haloform reaction, where methyl ketones are exhaustively halogenated in the presence of a base. msu.edu
Besides halogens, other electrophiles can be employed. For example, sulfenylation with reagents like phenylsulfenyl chloride (PhSCl) introduces a thioether group at the α-carbon. wikipedia.org The reaction of the enolate derived from this compound with various electrophiles, including aldehydes and alkyl halides, allows for the introduction of diverse functional groups. oup.com
Table 2: Electrophilic Reactions of Silyl Enol Ether Derivatives
| Electrophile | Product Type |
|---|---|
| Halogens (e.g., Cl₂, Br₂, I₂) | α-Halo ketone |
| Phenylsulfenyl chloride (PhSCl) | α-Thio ketone wikipedia.org |
| Aldehydes | β-Hydroxy ketone |
Thermally Induced Rearrangements to Silyl Enol Ethers
While silyl enol ethers are typically synthesized by reacting an enolizable ketone with a silyl electrophile in the presence of a base, they can also be formed through rearrangement processes. wikipedia.org A notable example is the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen in an α-silylated carbinol. thieme-connect.de This rearrangement is typically base-catalyzed. thieme-connect.de
Thermally induced rearrangements can also lead to the formation of silyl enol ethers. For instance, the thermolysis of 2-(cyclopropylmethylene)cycloalkanones can lead to spiro-annulated products, but converting these ketones to their silyl enol ethers first, followed by thermal rearrangement, provides a more efficient route to the desired spiro compounds. cdnsciencepub.com
Cascade and Rearrangement Reactions
β-Silyl ketones are valuable precursors for complex cascade reactions. When treated with a base such as potassium hexamethyldisilazide (KHMDS) in the presence of an aldehyde, β-silyl ketones can initiate an aldol reaction. researchgate.net The resulting alkoxide intermediate can then undergo a rawdatalibrary.netCurrent time information in Chatham County, US.-Brook rearrangement, where the silyl group migrates from the β-carbon to the newly formed oxygen anion. researchgate.netresearchgate.net This rearrangement generates a new carbanion that can participate in further reactions.
In a specific cascade, the species formed after the Brook rearrangement can undergo an intramolecular 1,2-addition to form a cyclopropanol (B106826) derivative. researchgate.net This strained intermediate can then experience a carbon-carbon bond cleavage, leading to a skeletal rearrangement and the formation of a β,γ-unsaturated ketone. researchgate.net This entire sequence—aldol addition, Brook rearrangement, and skeletal rearrangement—can occur in a one-pot fashion, providing a powerful method for constructing complex molecular frameworks. researchgate.netresearchgate.net Such cascade reactions, often referred to as anion relay chemistry, allow for the formation of multiple bonds and stereocenters in a single operation. nih.gov
As described in the cascade reactions of β-silyl ketones, intramolecular 1,2-addition is a key step following the Brook rearrangement. researchgate.net This addition leads to the formation of cyclic intermediates, such as cyclopropanols. researchgate.net The strain within these small rings makes them susceptible to further reactions, most notably carbon-carbon bond cleavage. researchgate.netnih.gov
The cleavage of carbon-carbon bonds is a powerful, albeit challenging, transformation in organic synthesis. researchgate.netdtu.dk In the context of the rearrangement cascades of β-silyl ketones, the C-C bond cleavage of the cyclopropanol intermediate is a thermodynamically favorable process that drives the reaction towards the final rearranged product. researchgate.net Transition metals are often employed to facilitate C-C bond cleavage in other systems, highlighting the synthetic utility of this transformation. nih.govresearchgate.netsnnu.edu.cn The ability to controllably cleave and form carbon-carbon bonds within a single cascade sequence offers a sophisticated strategy for molecular construction. nih.gov
Mechanistic Insights into Silyl Migration Processes (e.g., 1,3-silyl migration)
The thermal rearrangement of β-ketosilanes, such as this compound, into their isomeric siloxyalkenes (silyl enol ethers) is a well-documented and facile process often referred to as a 1,3-silyl shift or a homo-Brook rearrangement. nih.gov This intramolecular migration of a silyl group from carbon to a carbonyl oxygen is of significant mechanistic interest.
Theoretical and experimental studies have provided deep insights into this transformation. The 1,3-silyl migration is understood to proceed through a concerted pathway, avoiding the formation of intermediates. organic-chemistry.orgresearchgate.net Ab initio molecular orbital calculations for the isomerization of formylmethylsilane to siloxyethene, a model for β-ketosilanes, identified a four-membered cyclic transition state. organic-chemistry.orgrsc.org A key mechanistic feature is the stereochemistry at the silicon center. It has been shown experimentally with optically active silyl groups and supported by theoretical calculations that the migration occurs with complete retention of configuration at the silicon atom. nih.govorganic-chemistry.orgrsc.org
The activation energy for the retention pathway is significantly lower—by about 30 kcal/mol—than for a pathway involving inversion of stereochemistry. rsc.org This preference for retention distinguishes it from other silyl migrations, such as in allylic silanes, where inversion pathways were once thought to dominate. organic-chemistry.org The transition state for the 1,3-silyl migration in silylmethyl ketones is best described as an intramolecular nucleophilic substitution at the silicon center, where the carbonyl oxygen attacks the silicon atom. rsc.org The primary driving force for this rearrangement is the greater thermodynamic stability of the resulting silicon-oxygen bond compared to the initial silicon-carbon bond. beilstein-journals.org The ease of this migration decreases in the order Sn > Ge > Si >> C for analogous 1,3-migrations, which aligns with the relative stability of the corresponding pentacoordinate structures. rsc.org
A similar facile 1,3-migration from carbon to nitrogen has been predicted for iminomethylsilanes, which is also expected to proceed with retention of stereochemistry via a comparable intramolecular nucleophilic substitution mechanism. rsc.org
Annulation and Cycloaddition Reactions
Derivatives of this compound are valuable precursors for various annulation and cycloaddition reactions, enabling the construction of diverse cyclic and heterocyclic frameworks. These transformations often leverage the unique reactivity imparted by the silyl group, either by facilitating the formation of key intermediates or by influencing the stereochemical outcome of the reaction.
Application in the Construction of Complex Annulated Systems
The ability of β-ketosilanes and their derivatives, like silyl enol ethers, to act as versatile synthons is fundamental to their application in annulation strategies for building complex molecular architectures. rsc.orgmdpi.com For instance, the silyl enol ethers derived from ketones can undergo thermal rearrangements that are key steps in five-membered ring spiro-annulation processes. mdpi.com This type of reaction has been applied in the formal total synthesis of spirovetivane-type sesquiterpenoids. mdpi.com The general strategy involves creating a silyl enol ether from a cyclopropylmethylene-cycloalkanone precursor, which then undergoes thermal rearrangement and subsequent hydrolysis to yield spiro enones. mdpi.com
Furthermore, silyl enol ethers are well-established nucleophiles in Lewis acid-catalyzed formal [3+2] cycloadditions with reagents like bicyclo[1.1.0]butanes (BCBs). researchgate.net This process starts with the nucleophilic addition of the silyl enol ether to the activated BCB, forming a zwitterionic intermediate that undergoes an intramolecular aldol-type reaction to furnish the cycloadduct. researchgate.net These methods highlight the potential of derivatives from compounds like this compound in sophisticated annulation sequences for constructing fused and spirocyclic systems. rsc.orgmdpi.com
Diels-Alder Reactions of Siloxy Vinylallenes
A powerful application of silyl ketones is in the synthesis of siloxy vinylallenes, which can serve as dienes in intramolecular Diels-Alder reactions. organic-chemistry.orgresearchgate.netnsf.gov The preparation of these allenol silyl ethers can be achieved from β-ketosilanes through methods involving the nih.govrsc.org-sigmatropic rearrangement of an α-silyl alkoxide intermediate. nsf.gov This intermediate is typically generated by the addition of an alkynyllithium or vinyllithium (B1195746) reagent to the silyl ketone. nsf.gov
These vinylallenol silyl ethers are effective substrates for intramolecular Diels-Alder reactions, which have been successfully employed as key steps in the synthesis of natural products. organic-chemistry.orgnsf.gov Specifically, this methodology has been used to construct the core structures of dehydrofukinone (B26730) and selina-4(14),7(11)-dien-8-one, demonstrating its utility in sesquiterpene synthesis. nsf.gov
[2+2] Ketene-Imine Cycloaddition Reactions
α-Ketoacylsilanes, which are structurally related to β-ketosilanes, serve as effective precursors for the synthesis of β-lactams through a formal [2+2] cycloaddition with imines. nih.govrsc.org This reaction, known as the Staudinger synthesis, proceeds through the in situ generation of a siloxyketene intermediate. rsc.orgresearchgate.net
The reaction is typically initiated by visible light, which promotes a 1,3-silyl migration from the carbon to the distal carbonyl oxygen of the α-ketoacylsilane, forming the highly reactive siloxyketene. rsc.orgresearchgate.net This intermediate then undergoes a [2+2] cycloaddition with a wide range of imine derivatives, including aldimines and ketimines. nih.govrsc.org The process is atom-economic and tolerates a variety of functional groups, affording important β-lactam structures with generally good diastereoselectivity. rsc.orgresearchgate.net Computational studies support that the formation of the singlet siloxyketene via 1,3-silyl migration is a favored pathway, which then readily participates in the cycloaddition. nih.gov
| Reactants | Conditions | Product Type | Key Intermediate | Reference |
|---|---|---|---|---|
| α-Ketoacylsilane, Imine | Visible Light | β-Lactam | Siloxyketene | nih.govrsc.orgresearchgate.net |
Intramolecular Silylacylation of Alkynes
Acylsilanes can undergo intramolecular silylacylation with alkynes, a transformation that provides access to functionalized heterocyclic systems. nih.gov A notable example is the photo-induced synthesis of silylated chromone (B188151) derivatives. nih.gov The proposed mechanism involves an initial photo-induced Brook rearrangement of the acylsilane to generate a siloxycarbene intermediate. nih.gov This carbene then participates in an intramolecular cyclization with the tethered alkyne, followed by a retro-Brook rearrangement to yield the final chromone product. nih.gov
In a related context, palladium-catalyzed intermolecular additions of acylsilanes across alkynes have been developed. escholarship.org These reactions typically require an electron-deficient alkyne and proceed with high regio- and stereoselectivity, where the silyl group adds to the carbon α to the activating group and the acyl group adds to the β-position. escholarship.org While intermolecular, these transformations underscore the fundamental reactivity of the acylsilane C-Si bond toward alkynes under catalytic conditions. escholarship.org Gold catalysts have also been employed for the stereoselective intramolecular allylation of silyl alkynes, which proceeds through the activation of the alkyne and subsequent nucleophilic attack at the silicon center. organic-chemistry.org
Metal-Catalyzed Transformations
The reactivity of this compound and its derivatives, particularly its corresponding silyl enol ether, is significantly expanded through various metal-catalyzed transformations. These reactions provide efficient routes to a wide range of functionalized molecules.
Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for the asymmetric hydrosilylation of ketones, which can produce chiral silyl enol ethers in good yields and high enantioselectivities under mild conditions. rsc.org Furthermore, rhodium(III) catalysts enable the α-arylation of ketone-derived silyl enol ethers through a C–H functionalization pathway, offering a direct method for cross-coupling. nsf.govescholarship.org Mechanistic studies on the rhodium-catalyzed 1,4-addition of aryltitanate reagents to enones have shown that a key step involves the silylation of an (oxa-π-allyl)rhodium intermediate with chlorotrimethylsilane (B32843) to generate the silyl enol ether product. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the regiocontrolled α-arylation of trimethylsilyl enol ethers with aryl halides (iodides, bromides, and even chlorides). researchgate.netnih.govberkeley.edu These reactions often employ a fluoride source, such as Bu₃SnF or a synergistic mixture of metal fluorides, to facilitate the transmetalation step. nih.govthieme-connect.de The key advantage of using pre-formed silyl enol ethers is the ability to control the regiochemistry of the arylation. nih.gov Palladium catalysts also promote the cross-coupling of bis(pinacolato)diboron (B136004) with vinyl triflates derived from ketones, providing access to β-boryl-α,β-unsaturated ketones. organic-chemistry.org
Gold-Catalyzed Reactions: Cationic gold complexes have emerged as versatile catalysts for transformations of silyl enol ethers. They can generate a chiral Brønsted acid in the presence of an alcohol, which catalyzes the highly enantioselective protonation of silyl enol ethers to produce optically active ketones. nih.govorganic-chemistry.org Gold(III) chloride efficiently catalyzes the cyanosilylation of ketones with trimethylsilyl cyanide (TMSCN), yielding cyanohydrin silyl ethers. organic-chemistry.org Additionally, gold catalysts promote the alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters and the cyclization of alkynyl silyl enol ethers to form bicyclic ketones. researchgate.netbeilstein-journals.org
Scandium-Catalyzed Reactions: Chiral scandium(III) complexes have proven effective in catalyzing the asymmetric ring-opening of related cyclopropyl (B3062369) ketones with various nucleophiles, including β-naphthols. rsc.orgmdpi.comresearchgate.net This transformation provides an efficient route to chiral derivatives and demonstrates the utility of Lewis acid catalysis in activating small rings tethered to a carbonyl group. rsc.orgmdpi.com
| Metal Catalyst | Transformation | Substrate | Product | Reference |
|---|---|---|---|---|
| Rhodium | Asymmetric Hydrosilylation | Ketone | Chiral Silyl Enol Ether | rsc.org |
| Rhodium | α-Arylation (C-H activation) | Silyl Enol Ether | α-Aryl Ketone | nsf.govescholarship.org |
| Palladium | α-Arylation (Cross-coupling) | Silyl Enol Ether | α-Aryl Ketone | nih.govberkeley.edu |
| Gold | Enantioselective Protonation | Silyl Enol Ether | Chiral Ketone | nih.govorganic-chemistry.org |
| Gold | Cyanosilylation | Ketone | Cyanohydrin Silyl Ether | organic-chemistry.org |
| Scandium | Asymmetric Ring-Opening | Cyclopropyl Ketone | Chiral β-Naphthol Derivative | rsc.orgresearchgate.net |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has become a cornerstone of carbon-carbon bond formation, and derivatives of this compound, particularly its silyl enol ethers, are excellent substrates for such transformations. The palladium-catalyzed α-arylation of ketones is a powerful method for constructing α-aryl ketone motifs, which are prevalent in pharmaceuticals and other biologically active compounds. nsf.govorganic-chemistry.orgrsc.org
The reaction of trimethylsilyl enol ethers derived from this compound with aryl halides can be achieved with high regioselectivity. nih.gov This approach offers a distinct advantage over methods involving pre-formed metal enolates, which can suffer from issues of regioselectivity and harsh reaction conditions. organic-chemistry.org The use of silyl enol ethers allows for the arylation to be directed specifically to the α-position of the ketone. nih.gov
Key to the success of these couplings is the choice of palladium catalyst, ligands, and additives. For instance, the combination of Pd₂(dba)₃ and tri-tert-butylphosphine (B79228) has been shown to be an effective catalyst system for the arylation of trimethylsilyl enol ethers with a range of aryl halides, including iodides, bromides, and chlorides. nih.gov The presence of a fluoride source, such as tributyltin fluoride or zinc fluoride, is often crucial for promoting the transmetalation step in the catalytic cycle. organic-chemistry.orgnih.gov
A plausible mechanism involves the reaction of the silyl enol ether with the fluoride source to generate a more reactive tin or zinc enolate. This enolate then undergoes transmetalation with an Ar-Pd-X complex, followed by reductive elimination to furnish the α-aryl ketone and regenerate the Pd(0) catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed α-Arylation of Ketone Silyl Enol Ethers Data extracted from studies on analogous ketone systems.
| Aryl Halide | Silyl Enol Ether of | Catalyst System | Additive | Yield (%) | Reference |
| p-Bromoanisole | Cyclohexanone | Pd₂(dba)₃ / t-Bu₃P | Bu₃SnF | 78 | nih.gov |
| 4-Chlorotoluene | 2-Methyl-3-pentanone | Pd₂(dba)₃ / P(t-Bu)₃ | ZnF₂ | 85 | berkeley.edu |
| 1-Bromonaphthalene | Acetophenone | Pd(OAc)₂ / DavePhos | NaOtBu | 95 | berkeley.edu |
Manganese-Catalyzed Enantioselective Hydrogenation of Ketones
The development of sustainable catalytic systems using earth-abundant metals is a major focus in contemporary chemistry. Manganese, in particular, has emerged as a promising alternative to precious metals for catalytic hydrogenation reactions. d-nb.info The enantioselective hydrogenation of prochiral ketones, such as this compound, to produce chiral alcohols is a transformation of significant synthetic value.
Manganese complexes bearing chiral P,N,N or PNNP ligands have demonstrated high activity and enantioselectivity in the hydrogenation of a variety of ketones. nih.govsioc-journal.cn These reactions can often be performed under mild conditions with low catalyst loadings. nih.gov For instance, a manganese catalyst derived from a chiral P,N,N ligand has been reported to be highly effective for the hydrogenation of deactivated ketones, affording products with up to 97% enantiomeric excess (ee). nih.gov
The mechanism of these hydrogenations is believed to involve the activation of dihydrogen by the manganese complex, followed by the transfer of a hydride to the ketone substrate. The chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the alcohol product in excess. Both direct hydrogenation using H₂ gas and transfer hydrogenation using hydrogen donors like isopropanol (B130326) have been successfully employed. researchgate.netrsc.org
Table 2: Manganese-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones Data from representative examples in the literature.
| Ketone Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | [MnBr(CO)₅] / (R,R,R',R')-CyP₂N₄ | i-PrOH | 95 | researchgate.net |
| 1-(4-Fluorophenyl)ethan-1-one | Mn(P-N-P')(CO)₂ | H₂ | >99 | rsc.org |
| Propiophenone | PNN-Mn complex | H₂ | up to 99.9 | le.ac.uk |
The application of these manganese-based systems to the hydrogenation of this compound would provide a direct and atom-economical route to enantiomerically enriched 5-(trimethylsilyl)-2-pentanol, a valuable chiral building block.
Copper-Catalyzed Enantiodivergent Syntheses
Copper catalysis offers a complementary approach to palladium for the functionalization of ketone derivatives. Silyl enol ethers derived from ketones like this compound are key intermediates in copper-catalyzed enantioselective reactions, such as the Mukaiyama aldol reaction. rsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds with high levels of stereocontrol.
In the context of enantiodivergent synthesis, the strategic use of different chiral ligands with a single metal catalyst can provide access to either enantiomer of a product from the same starting materials. A notable example is the copper-catalyzed synthesis of (Z)- or (E)-α,β-unsaturated ketones from 1,3-butadienyl silanes, where the stereochemical outcome is controlled by the nature of the silyl group and the choice of ligand. thieme-connect.com
While direct enantiodivergent syntheses involving this compound are not extensively documented, the principles of copper-catalyzed enantioselective reactions of silyl enol ethers are well-established. For example, chiral copper-BOX complexes have been successfully employed in the enantioselective Mukaiyama-aldol reaction of silyl enol ethers with various electrophiles, yielding chiral tertiary alcohols with high enantioselectivities. rsc.org A novel copper(I)-bis(phosphine) dioxide catalytic system has also been developed for the enantioselective α-arylation of silyl enol ethers of non-cyclic ketones. acs.org
The application of these methodologies to the silyl enol ether of this compound would open avenues for the synthesis of a variety of chiral products. The ability to control the stereochemistry through the choice of a chiral copper catalyst and ligand is a powerful tool for asymmetric synthesis.
Photoredox and Metal-Free Radical Processes
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and sustainable means of generating radical intermediates. researchgate.net Derivatives of this compound, particularly its silyl enol ether, can participate in these processes to form new carbon-carbon bonds.
One common strategy involves the generation of an alkyl radical, which then adds to the silyl enol ether. Subsequent single-electron oxidation and elimination of the silyl group furnishes the functionalized ketone. acs.org For instance, a photoredox-catalyzed decarboxylative alkylation of silyl enol ethers using N-(acyloxy)phthalimides as an alkyl radical source has been developed. organic-chemistry.org This method is tolerant of a wide range of functional groups and proceeds under neutral conditions. organic-chemistry.org
Metal-free photoredox processes have also been developed. For example, the use of an organic photocatalyst can mediate the coupling of radical precursors with silyl enol ethers. These reactions often proceed under redox-neutral conditions and avoid the use of expensive and potentially toxic heavy metals. d-nb.info
The reaction of the silyl enol ether of this compound in these photoredox systems would allow for the introduction of a variety of alkyl groups at the α-position. This provides a powerful and versatile method for the synthesis of complex ketone derivatives under mild conditions.
Table 3: Photoredox-Mediated Reactions of Silyl Enol Ethers Illustrative examples from the literature.
| Radical Precursor | Silyl Enol Ether of | Photocatalyst | Product Type | Reference |
| N-(Acyloxy)phthalimide | Aryl Ketones | Ir(ppy)₂(dtbbpy) | Functionalized Aryl Alkyl Ketones | organic-chemistry.org |
| α,α-Difluoro-β-iodoketone | Various Ketones | fac-Ir(ppy)₃ | 3-Fluoropyridines (after condensation) | nih.gov |
| (Bromodifluoromethyl)trimethylsilane | Various Ketones | [AuCl(μ-dppm)]₂ | Silyldifluoromethylated Ketones | nih.govbeilstein-journals.org |
Directed C-H Functionalization Methodologies
Directed C-H functionalization has emerged as a powerful strategy for the efficient and selective transformation of C-H bonds into new chemical bonds. rsc.org The ketone carbonyl group in molecules like this compound can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position of an aryl ketone or a β-position of an alkyl ketone. rsc.orgresearchgate.net
While the directing ability of a simple alkyl ketone like this compound is weaker than that of many other functional groups, strategies have been developed to overcome this. rsc.org One approach involves the in-situ formation of a more strongly coordinating imine or enamine, which then directs the C-H activation. rsc.org
Rhodium(III) catalysts have been shown to be effective for the C-H functionalization of benzamides and subsequent α-arylation of silyl enol ethers. nsf.gov This type of reaction, where a directing group on one molecule guides the functionalization of another, is a testament to the versatility of C-H activation strategies.
For this compound itself, the trimethylsilyl group could potentially influence the regioselectivity of C-H functionalization. While the ketone would likely direct functionalization to the β- or γ-positions of the alkyl chain, the steric and electronic properties of the silyl group could play a significant role. Further research in this area could uncover novel and selective transformations of this versatile building block. The use of temporary directing groups that condense with the ketone offers a promising avenue for achieving selective C-H functionalization of such aliphatic ketones. nih.gov
Stereochemical Control and Asymmetric Synthesis Strategies in Reactions of 5 Trimethylsilyl 2 Pentanone
The strategic placement of the trimethylsilyl (B98337) group in 5-(trimethylsilyl)-2-pentanone offers unique opportunities for controlling stereochemistry in chemical reactions. This section explores both diastereoselective and enantioselective approaches, highlighting how the silicon moiety and various catalytic systems can be leveraged to produce chiral molecules with high levels of stereocontrol.
Mechanistic Investigations and Theoretical Studies
Application of Computational Chemistry and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms of silyl (B83357) ketones. nih.govresearchgate.net Theoretical calculations provide detailed energetic and structural information about transition states and intermediates that are often too transient to be observed experimentally.
Studies on related silyl ketone systems have employed DFT to elucidate various reactions:
Peterson Olefination: Quantum chemical calculations on the reaction of α-silyl ester enolates with ketones have shown that the initial addition transition state determines the geometrical selectivity. nih.govresearchgate.net These studies highlight the critical role of the counterion and its chelating effects. nih.govacs.org
Cycloadditions: In the reaction of nitrones with silyl ketene (B1206846) acetals, DFT studies indicated that the reaction proceeds via a classical 1,3-dipolar cycloaddition followed by a silyl group transfer, correcting previous mechanistic suggestions. researchgate.net
These computational approaches allow for the systematic investigation of how factors like ligand structure, solvent, and substrate electronics influence reactivity and selectivity, providing predictive models for the behavior of compounds like 5-(trimethylsilyl)-2-pentanone. nih.govresearcher.life
Table 1: Application of DFT in Studying Silyl Ketone Reactions
| Reaction Type | System Studied | Key Mechanistic Insights from DFT |
|---|---|---|
| Hydrosilylation | Rhodium-catalyzed ketone hydrosilylation | Identification of a low-energy "silylene mechanism". nih.gov |
| Hydrosilylation | Molybdenum-catalyzed aldehyde hydrosilylation | Suggestion of a plausible radical pathway alongside classical mechanisms. nih.gov |
| Peterson Olefination | α-Silyl ester enolates with ketones | Geometrical selectivity is determined at the initial addition transition state. nih.govresearchgate.net |
| Cycloaddition | Nitrones with silyl ketene acetals | Confirmation of a 1,3-dipolar cycloaddition mechanism. researchgate.net |
Elucidation of Reaction Pathways and Intermediates
Understanding the transient species formed during a reaction is fundamental to elucidating its pathway. For silyl ketones, a variety of key intermediates have been identified and characterized.
Siloxyketenes: Siloxyketenes are highly reactive intermediates that can be generated from α-ketoacylsilanes through a photoinduced nih.govresearchgate.net-silyl migration, a type of Brook rearrangement. snnu.edu.cnacs.org Computational studies have shown that this 1,3-silyl migration is favored over a 1,2-migration. snnu.edu.cn Once formed, these singlet siloxyketene intermediates can react with various electrophiles, such as imines, to produce β-lactams. snnu.edu.cn Their in-situ generation and trapping in asymmetric cycloaddition reactions have been used to construct complex chiral molecules. acs.org
Organometallic Species: The reaction of β-silyl ketones with aldehydes in the presence of a base can proceed through an aldol (B89426) reaction followed by a researchgate.netacs.org-Brook rearrangement. researchgate.net This cascade generates a new organolithium species, which is a versatile intermediate that can react with various electrophiles. researchgate.net The stereochemistry of this rearrangement often proceeds with a complete inversion of configuration at the carbon center. researchgate.net The addition of α-silyl organometallic reagents, such as lithium, magnesium, or copper species, to carboxylic acid derivatives is a widely used method for preparing α-silyl carbonyl compounds. thieme-connect.de
Electron Donor-Acceptor (EDA) complexes play a crucial role in initiating radical reactions under mild, often photocatalytic, conditions. researchgate.netresearchgate.net In the context of silyl ketone chemistry, silyl enol ethers (readily formed from ketones like this compound) can act as electron donors.
When a silyl enol ether forms an EDA complex with a suitable electron acceptor, irradiation with visible light can trigger a single-electron transfer (SET). acs.orgrsc.org This process generates a radical ion pair, consisting of the silyl enol ether radical cation and the acceptor radical anion. acs.org This strategy has been used to achieve α-sulfonylation and other α-functionalizations of ketones. rsc.orgchemrxiv.org The formation of these photoactive EDA complexes provides a general and catalytic platform for generating radicals for various synthetic transformations, including redox-neutral additions to silyl enol ethers. unibo.it
Radical intermediates are central to many transformations involving silyl ketones and their derivatives.
Radical Cations: As mentioned, the electron transfer from a silyl enol ether within an EDA complex generates a radical cation as a critical intermediate. acs.org Time-resolved spectroscopy has been used to support the involvement of these species in thermal and photoinduced reactions. The subsequent fast homolytic coupling of the silyl enol ether radical cation with another radical species leads to the final product. acs.org
Silyl Radicals: Silyl radicals can be generated from hydrosilanes through visible-light-promoted hydrogen atom transfer (HAT) reactions. chinesechemsoc.orgmdpi.com These silyl radicals are key intermediates in processes like the photoredox-catalyzed radical-radical cross-coupling of alkyl bromides and ketoesters. rsc.org
Ketyl Radicals: In some reactions, ketones can be converted into ketyl radicals. For instance, mechanistic studies involving 2-pentanone showed that the corresponding ketyl radical intermediate underwent β-scission to form an ethyl radical, which then participated in the subsequent reaction. nih.gov A similar fragmentation could be envisioned for the ketyl radical derived from this compound.
Silyl Acyl Radicals: A metal-free approach has been developed to generate silyl acyl radical intermediates from the reaction of silyl radicals with carbon monoxide (CO) under visible light. chinesechemsoc.org These nucleophilic radical species can be trapped by various reagents to afford acylsilanes. chinesechemsoc.org
The nature of the counterion and its association with charged intermediates can profoundly influence reaction rates and selectivity. In reactions involving enolates derived from silyl ketones, ion-pairing effects are significant.
Studies on ketone enolization using sodium hexamethyldisilazide (NaHMDS) revealed a complex interplay of solvent, substrate, and aggregation state. wpmucdn.comnih.gov Depending on the solvent's polarity and coordinating ability, the reaction can proceed through dimer-based, monomer-based, or even free-ion-based mechanisms. wpmucdn.comnih.gov For example, in non-polar solvents, dimer-based pathways tend to dominate, whereas, in strongly dipolar solvents like THF, monomer or free-ion mechanisms become more favorable. nih.gov The formation of fleeting ion pairs, where the cation and anion are electrostatically correlated, is a key feature of these mechanisms. wpmucdn.com In catalytic hydrosilylation, stoichiometric studies have pointed to the importance of ion pairs like oxocarbenium ions, with the ability to transfer silylium (B1239981) cations being a key step that dictates the reaction products. acs.orgrsc.org
Stereochemical Mechanistic Insights
Controlling stereochemistry is a primary goal in organic synthesis, and mechanistic studies provide the foundation for achieving this control. For reactions of silyl ketones, several stereochemical insights have been gained.
Aldol Reactions: In substrate-controlled aldol reactions of β-siloxy methyl ketones, the use of very large "super silyl" stereo-directing groups can lead to complete 1,5-syn or 1,5-anti stereoinduction with high diastereoselectivity. nih.gov
Brook Rearrangement: The researchgate.netacs.org-Brook rearrangement, a key step in the reaction of β-silyl ketones with aldehydes, often proceeds with complete inversion of configuration at the migrating carbon center, providing a stereoselective method to generate new organometallic species. researchgate.net
Enantioselective Protonation: Chiral Brønsted acids, generated from cationic gold(I) complexes, can catalyze the enantioselective protonation of silyl enol ethers. Mechanistic studies suggest the gold-derived acid selectively protonates one prochiral face of the silyl enol ether, regardless of the enol ether's initial (E/Z) geometry. nih.gov
Remote Functionalization: A nickel-catalyzed remote functionalization of ketones has been developed for the Z-selective synthesis of silyl enol ethers. Mechanistic and computational studies confirmed that the directionality of a "chain walking" process by a Ni(II)-hydride intermediate determines the final stereochemistry of the enol ether product. organic-chemistry.orgacs.org
These examples demonstrate how a deep mechanistic understanding, often aided by computational studies, allows for the rational design of highly stereoselective transformations for silicon-containing ketones.
Advanced Spectroscopic and Analytical Characterization Methods for 5 Trimethylsilyl 2 Pentanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(trimethylsilyl)-2-pentanone, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The trimethylsilyl (B98337) (TMS) group protons would appear as a sharp singlet far upfield, typically around 0 ppm, due to the electropositive nature of silicon. The methyl protons of the acetyl group would resonate as a singlet at approximately 2.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (at C3) and the methylene protons adjacent to the TMS group (at C4 and C5) would appear as multiplets, likely in the regions of 2.4 ppm and 0.5-1.5 ppm, respectively. The integration of these signals would correspond to the number of protons in each environment (9H for TMS, 3H for the acetyl methyl, and 2H for each of the methylene groups).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, appearing significantly downfield, typically in the 205-220 ppm region. nih.gov The carbon of the methyl group in the acetyl moiety would be found at approximately 30 ppm. The carbons of the trimethylsilyl group would resonate near 0 ppm. The methylene carbons (C3, C4, and C5) would appear at distinct chemical shifts influenced by their proximity to the carbonyl and trimethylsilyl groups.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃Si- | ~0.0 (s, 9H) | ~0 |
| -CH₂-Si- | ~0.5-0.8 (m, 2H) | ~15-20 |
| -CH₂-CH₂-Si- | ~1.4-1.7 (m, 2H) | ~25-30 |
| -CH₂-C(O)- | ~2.4 (t, 2H) | ~40-45 |
| CH₃-C(O)- | ~2.1 (s, 3H) | ~30 |
| C=O | - | ~208 |
Note: s = singlet, t = triplet, m = multiplet. These are predicted values and may differ from experimental results.
Mass Spectrometry (MS) Techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes an invaluable tool for separating and identifying components in a mixture.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. A prominent fragment is often the [M-15]⁺ ion, resulting from the loss of a methyl group from the trimethylsilyl moiety. Another characteristic fragmentation pathway for trimethylsilyl compounds involves the formation of a stable ion at m/z 73, corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺. The fragmentation pattern would also likely show peaks corresponding to the loss of other neutral fragments, such as the propyl group or the acetyl group. While a specific mass spectrum for this compound is not available in the reviewed literature, the NIST WebBook provides the mass spectrum for 2-pentanone, which can serve as a reference for the fragmentation of the ketone portion of the molecule. chemicalbook.comnsf.gov
GC-MS is particularly useful for analyzing the purity of this compound and for identifying any byproducts from its synthesis. The compound would be separated from other components on a GC column based on its volatility and interaction with the stationary phase, and then detected and identified by the mass spectrometer.
Derivatization Strategies for Enhanced GC-MS Analysis
For certain ketones, derivatization can enhance their volatility and thermal stability, leading to improved chromatographic resolution and detection in GC-MS analysis. researchgate.net While this compound is likely sufficiently volatile for direct GC-MS analysis, derivatization strategies are commonly employed for ketones, especially in complex matrices.
A common derivatization technique for ketones is oximation, which involves reacting the carbonyl group with a hydroxylamine (B1172632) reagent, such as methoxyamine hydrochloride. researchgate.net This reaction converts the ketone into its corresponding methoxime derivative, which can prevent enolization and improve peak shape during GC analysis. researchgate.net Another approach is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the enol form of the ketone into a trimethylsilyl enol ether. sigmaaldrich.com However, for a compound that already contains a trimethylsilyl group, this might lead to a more complex mixture of products.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity and, if the compound is chiral, the enantiomeric excess of this compound.
Purity Determination: Both GC and HPLC can be used to determine the chemical purity of a sample. By using a suitable column and detection method (e.g., Flame Ionization Detector for GC or UV detector for HPLC if the compound has a chromophore), the area of the peak corresponding to this compound can be compared to the total area of all peaks in the chromatogram.
Enantiomeric Excess Determination: If this compound is synthesized in an enantiomerically enriched form, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral chromatography.
Chiral Gas Chromatography (GC): Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of volatile compounds like ketones. chromatographyonline.comresearchgate.netnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. amazonaws.com This method utilizes a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, resulting in different elution times. For ketones, various types of CSPs, including those based on polysaccharides, can be effective. amazonaws.com In some cases, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is also a viable strategy.
The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Applications in Complex Molecule and Natural Product Synthesis
Utility as a Building Block for Polyketides and Other Complex Carbon Skeletons
5-(Trimethylsilyl)-2-pentanone and related β-silyl ketones are valuable building blocks for the assembly of polyketides and other complex carbon frameworks. The silyl (B83357) group's influence is multifaceted; it can direct the regioselectivity of enolate formation, act as a bulky stereodirecting group, and serve as a precursor to a hydroxyl group through oxidative cleavage (Tamao-Fleming oxidation).
Research has demonstrated that β-silyl ketones can undergo a cascade of reactions, including aldol (B89426) additions followed by a Brook rearrangement and skeletal rearrangement, to form more complex structures like β,γ-unsaturated ketones in a one-pot process. researchgate.net This sequence highlights the ability of the silyl group to facilitate intricate bond formations. Furthermore, the use of exceptionally bulky silyl groups, such as the tris(trimethylsilyl)silyl ("supersilyl") group, in aldol reactions provides a high degree of 1,3-stereoinduction, which is a critical feature in the iterative, biomimetic synthesis of 1,3-polyol chains characteristic of polyketide natural products. nih.gov
The silicon atom can also be incorporated into a temporary ring structure, or silacycle, which acts as a rigid template to control the stereochemical outcome of key bond-forming reactions. For instance, a dioxasiline ring can be used as a π-facial directing group in intramolecular Diels-Alder cyclizations, ensuring the formation of a single diastereomer in the construction of complex polycyclic systems. nsf.govresearchgate.net This templated approach provides a powerful strategy for building molecular complexity with high precision. The strategic use of a silicon tether in oxidative coupling reactions of ketones also enables the intramolecular formation of 1,4-dicarbonyl motifs, which are key structural units in many complex molecules. nih.gov
Strategic Importance in the Total Synthesis of Natural Products and Bioactive Molecules
The unique reactivity of silyl ketones like this compound makes them strategically important intermediates in the total synthesis of a wide array of natural products and bioactive molecules. researchgate.net The silyl group can serve multiple purposes within a synthetic sequence: it can be a linchpin for asymmetric bond formation, a masked hydroxyl group, or a control element for subsequent transformations. researchgate.net
The versatility of silyl ketones is best illustrated through their application in the synthesis of specific natural products. The following case studies demonstrate the strategic deployment of these silicon-containing building blocks.
| Natural Product | Synthetic Strategy Involving Silyl Ketone | Key Transformation | Reference(s) |
| Brevicomin | Utilized a β-silyl ketone intermediate. | Reaction of trimethylsilyllithium with an unsaturated hydrazone. | researchgate.net |
| Sarcodictyenone | Enantioselective total synthesis starting from a chiral trimethylsilyl-substituted cyclohexenone. | Utilized the silyl group to establish the absolute stereochemistry of the natural product. | researchgate.netresearchgate.net |
| Preussin | Silicon-controlled synthesis where a silyl group acts as a masked hydroxy group and stereodirecting element. | Michael addition of methyl ketones to a (silylmethylene)malonate to form a β-silyl-δ-keto ester intermediate. | researchgate.netresearchgate.netdntb.gov.ua |
| Massoialactone | Synthesis of advanced intermediates via β-silyl-δ-keto esters. | Silicon-controlled diastereoselective reduction of the ketone followed by lactonization. | researchgate.netthieme-connect.comresearchgate.nethbni.ac.in |
| Tetrahydrolipstatin | Enantioselective route involving β-silyl-δ-keto ester intermediates. | Organocatalyzed regioselective Michael addition to form the key silyl-keto ester. | researchgate.netthieme-connect.comnih.gov |
| HPA-12 | Synthesis of β-amino ketone precursors from silyl enol ethers. | Addition of silyl enol ethers to chiral sulfinimines. | nih.govresearchgate.netacs.org |
| Norsedamine | Synthesis of β-amino ketone precursors from silyl enol ethers. | Addition of silyl enol ethers to chiral sulfinimines. | nih.govresearchgate.netacs.orgd-nb.info |
| Sedamine | Synthesis of β-amino ketone precursors from silyl enol ethers. | Addition of silyl enol ethers to chiral sulfinimines. | nih.govresearchgate.netacs.orgcdnsciencepub.com |
Brevicomin: The synthesis of this pheromone was achieved through a pathway involving β-silyl ketones, which were generated by the reaction of trimethylsilyllithium with unsaturated hydrazones. researchgate.net
Sarcodictyenone: The first enantioselective total synthesis of this marine natural product was accomplished starting from (5R,6R)-6-methyl-5-trimethylsily-2-cyclohexenone. This chiral silylated building block was instrumental in establishing the absolute stereochemistry of the final complex molecule. researchgate.netresearchgate.net
Preussin: The synthesis of this antifungal alkaloid has been achieved using silicon-based strategies. One approach utilized a dimethyl(phenyl)silyl group as a masked hydroxyl group that also directed stereochemistry during hydrogenation and alkylation steps. researchgate.net Another efficient route involves the organocatalyzed Michael addition of methyl ketones to a silylmethylene malonate, creating optically active β-silyl-δ-keto esters as key intermediates for (+)-preussin. researchgate.netdntb.gov.uaresearchgate.net
Massoialactone and Tetrahydrolipstatin: Enantioselective routes to these bioactive lactones have been developed using β-silyl-δ-keto esters as common intermediates. researchgate.netthieme-connect.com The synthesis involves an organocatalyzed, regioselective Michael addition to create the silyl-keto ester, which is then elaborated into the target molecules through silicon-controlled diastereoselective reduction and subsequent lactonization. researchgate.netthieme-connect.com
HPA-12, Norsedamine, and Sedamine: The total synthesis of the sphingolipid HPA-12 and the sedamine alkaloids has been accomplished using β-amino ketones as key precursors. nih.govacs.org These precursors are synthesized with high yield and selectivity through the addition of silyl enol ethers, derived from aryl methyl ketones, to chiral sulfinimines. nih.govresearchgate.netacs.org This demonstrates the utility of silyl carbonyl compounds in preparing essential nitrogen-containing bioactive molecules.
Role as a Surrogate Reagent in Multistep Organic Transformations
Silyl ketones and their derivatives can function as "surrogate" reagents, standing in for less stable or more reactive chemical equivalents. This is particularly evident in their use as Michael acceptors.
A significant application of silyl ketone chemistry is the use of α,β-unsaturated α-silyl carbonyl compounds as effective Michael acceptors. thieme-connect.de These compounds serve as valuable surrogates for reagents like methyl vinyl ketone, which is notoriously prone to polymerization. thieme-connect.de
The presence of the silyl group at the α-position confers several advantages:
Stabilization: The silicon group effectively stabilizes the transient α-anion that forms upon conjugate addition (Michael addition). thieme-connect.de
Polymerization Inhibition: The steric bulk of the silyl group physically retards unwanted polymerization reactions that are common with simpler enones. thieme-connect.de
Synthetic Versatility: A wide range of nucleophiles, including cuprates, enolates, and stabilized carbanions, can be added to the unsaturated system. thieme-connect.de The resulting α-silyl carbonyl product can then be desilylated at a later stage in the synthetic sequence. thieme-connect.deub.edu
This aprotic Michael addition strategy has been elegantly employed in annulation reactions, notably in the construction of complex steroid skeletons. thieme-connect.de
Synthesis of Value-Added Fine Chemicals and Chemical Intermediates
The unique reactivity of silyl ketones extends to the synthesis of value-added fine chemicals and specialized chemical intermediates, particularly heterocyclic compounds.
Trimethylsilyl-substituted heterocycles are versatile synthons (synthetic building blocks) in organic chemistry. While not always derived directly from this compound, the principles of their synthesis underscore the utility of organosilicon chemistry. For example, 2-trimethylsilyl-substituted five-membered heterocycles can be readily accessed through the reaction of bromo(methoxy)methyltrimethylsilane with dinucleophiles like 1,2-dithiols. researchgate.net
More broadly, silyl carbonyl compounds are precursors to a range of valuable intermediates. A novel strategy involves the reaction of α-aryl-α-diazoketones with trialkylsilyl triflates, which proceeds through a vinyl cation intermediate to generate cyclic silyl enol ethers. rsc.org These cyclic silyl enol ethers are not end products but rather stable, isolable building blocks that can be converted into a variety of indanones and multi-substituted α,β-unsaturated ketones, demonstrating their value as versatile synthons for fine chemical synthesis. rsc.org
Precursors to Chiral β,γ-Unsaturated Ketones
The utilization of this compound as a direct precursor for the synthesis of chiral β,γ-unsaturated ketones is not extensively documented in scientific literature. Research has predominantly centered on alternative synthetic strategies to obtain these valuable chiral building blocks. These methods often involve catalytic enantioselective reactions of different starting materials.
However, based on established principles of ketone and organosilicon chemistry, a hypothetical pathway for the conversion of this compound to a chiral β,γ-unsaturated ketone can be postulated. This proposed route would likely involve the formation of a silyl enol ether intermediate, followed by an asymmetric transformation and subsequent elimination or rearrangement steps.
A plausible synthetic sequence could commence with the deprotonation of this compound to form a silyl enol ether. This intermediate could then undergo an asymmetric reaction, for instance, a Sharpless asymmetric dihydroxylation, to introduce chirality. Subsequent chemical manipulations of the resulting chiral diol, such as selective tosylation and elimination, could potentially yield the desired chiral β,γ-unsaturated ketone.
It is important to note that while this proposed pathway is chemically reasonable, it remains hypothetical in the absence of direct empirical evidence from peer-reviewed studies. The following table outlines this speculative synthetic route.
Hypothetical Synthesis of a Chiral β,γ-Unsaturated Ketone from this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Silyl Enol Ether Formation | LDA, THF, -78 °C; then TMSCl | 2-(Trimethylsilyloxy)-5-(trimethylsilyl)pent-1-ene |
| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH, H₂O | Chiral Diol |
| 3 | Selective Monotosylation | TsCl, Pyridine, 0 °C | Chiral Monotosylate |
| 4 | Elimination | Base (e.g., DBU), Heat | Chiral β,γ-Unsaturated Ketone |
The successful implementation of such a sequence would be contingent on several factors, including the regioselectivity of the initial deprotonation, the diastereoselectivity of the asymmetric dihydroxylation, and the efficiency of the final elimination step. Each of these steps would require careful optimization and experimental validation.
Alternative established methods for synthesizing chiral β,γ-unsaturated ketones often provide higher efficiency and stereocontrol. For example, copper-catalyzed asymmetric acylation of allylic phosphates and enantioselective conjugate additions to enones are well-documented and reliable strategies. These alternative approaches are generally preferred in complex molecule and natural product synthesis due to their proven efficacy and predictability.
Future Research Directions and Emerging Challenges in 5 Trimethylsilyl 2 Pentanone Chemistry
Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
A primary challenge in the utilization of 5-(trimethylsilyl)-2-pentanone lies in achieving high levels of selectivity in its transformations. The development of novel catalytic systems is paramount to controlling both chemoselectivity (differentiating between reactive sites) and stereoselectivity (controlling the spatial arrangement of atoms).
Future research is directed towards the design and application of sophisticated catalysts that can effectively guide the reactivity of silylated ketones. This includes the exploration of:
Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. caltech.eduunivpancasila.ac.id For reactions involving this compound, such as aldol (B89426) or Michael additions, chiral imidazolidinones or proline-based catalysts could be developed to afford products with high enantiomeric excess. caltech.edu The principle of iminium ion activation, for instance, has been successfully applied to conjugate additions and could be extended to reactions with silylated ketones. caltech.edu
Transition Metal Catalysis : Palladium-catalyzed reactions have already shown promise in the α-arylation of trimethylsilyl (B98337) enol ethers derived from ketones. researchgate.net Future work will likely focus on developing more efficient palladium catalysts with novel phosphine (B1218219) ligands to improve yields and expand the substrate scope to include a wider range of aryl halides. researchgate.net Furthermore, iron tricarbonyl cyclopentadienone complexes have been investigated as catalysts for the reduction of ketones, although achieving high enantiomeric excess remains a significant challenge. researchgate.net Research into modifying the ligand sphere of these iron complexes could lead to more selective catalysts.
Lewis Acid Catalysis : Triflimide (HNTf2) has been identified as a highly effective catalyst for Mukaiyama aldol reactions involving silyl (B83357) ketene (B1206846) acetals and ketones, operating at very low catalyst loadings. mpg.de The exploration of other potent Lewis acids, potentially in combination with chiral ligands, could unlock new stereoselective transformations for this compound and its derivatives.
The table below summarizes potential catalytic systems and their targeted applications in the chemistry of this compound.
| Catalyst Type | Specific Example | Target Reaction | Desired Outcome |
| Organocatalyst | Chiral Imidazolidinones | Mukaiyama-Michael Addition | High enantioselectivity |
| Transition Metal | Palladium-Phosphine Complexes | α-Arylation of Enol Ether | Improved yields and broader substrate scope |
| Transition Metal | Chiral Iron Cyclopentadienone Complexes | Asymmetric Ketone Reduction | High enantiomeric excess |
| Lewis Acid | Triflimide (HNTf2) | Mukaiyama Aldol Reaction | High efficiency at low catalyst loading |
Exploration of Unprecedented Reactivity Modes and Transformations
Beyond established reaction pathways, a significant research frontier lies in the discovery of novel reactivity modes for this compound. The unique electronic and steric properties imparted by the trimethylsilyl group can be harnessed to achieve transformations that are not possible with simple ketones.
Key areas for exploration include:
Vinylogy Principle : The concept of vinylogy, where the electronic influence of a functional group is transmitted through a conjugated system, can be applied to π-extended enolate-type systems. acs.org Research into activating the enolate of this compound could lead to remote functionalization at the γ- or ε-positions, guided by the silyl group's influence.
New Reaction Cascades : Designing one-pot reactions where this compound undergoes a sequence of transformations can lead to the rapid assembly of complex molecular architectures. For example, a reaction could be initiated at the ketone, with the trimethylsilyl group directing a subsequent cyclization or rearrangement.
C-H Functionalization : Directed C-H functionalization has become a powerful tool in organic synthesis. nih.gov While the ketone functionality itself can act as a directing group for ortho-arylation or alkylation, the trimethylsilyl group could be exploited to influence regioselectivity or to enable novel C-H activation pathways at distal positions.
Novel Enamine Reactivity : The formation of enamines from hindered ketones has led to the discovery of unprecedented C-alkylation reactivity. acs.org Investigating the enamine chemistry of this compound could reveal new pathways for forming carbon-carbon bonds, potentially with high stereocontrol.
The following table outlines potential novel transformations for this compound.
| Reactivity Concept | Proposed Transformation | Potential Product Class |
| Vinylogous Reactivity | Remote γ- or ε-alkylation | Substituted long-chain ketones |
| Reaction Cascade | Silyl-directed cyclization | Substituted carbocycles or heterocycles |
| C-H Functionalization | Distal silyl-guided C-H activation | Complex functionalized silyl-ketones |
| Enamine Chemistry | Stereoselective C-alkylation | α-Substituted chiral ketones |
Implementation of Sustainable and Green Chemistry Approaches in Synthesis and Reactions
The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize energy consumption, and use safer materials. researchgate.netecoonline.com Applying these principles to the synthesis and reactions of this compound is a critical future direction.
Key strategies for a greener approach include:
Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.
Safer Solvents : Many organic reactions are conducted in hazardous solvents. Research into replacing solvents like benzene, which is carcinogenic, with safer alternatives such as water, ethanol, or supercritical fluids is essential. ecoonline.com Solvent selection guides can assist chemists in making more environmentally benign choices. ecoonline.com
Renewable Feedstocks and Energy Efficiency : The synthesis of this compound itself, and its subsequent reactions, should ideally utilize renewable starting materials and be conducted at ambient temperature and pressure to minimize energy consumption. ecoonline.comacs.org The use of microwave irradiation or biocatalysis can often lead to more energy-efficient processes. mun.ca
Catalysis over Stoichiometric Reagents : Employing catalytic amounts of reagents is inherently greener than using stoichiometric quantities that generate more waste. ecoonline.com The development of highly efficient and recyclable catalysts is therefore a major goal.
The table below presents green chemistry principles and their potential implementation in the context of this compound.
| Green Chemistry Principle | Implementation Strategy | Example |
| Prevent Waste / Atom Economy | Utilize catalytic addition reactions. | Catalytic hydrosilylation or aldol additions. |
| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives. | Performing reactions in water or ionic liquids instead of chlorinated solvents. |
| Design for Energy Efficiency | Use alternative energy sources or ambient conditions. | Microwave-assisted synthesis; reactions at room temperature. |
| Use of Renewable Feedstocks | Develop synthetic routes from biomass. | Synthesizing ketone precursors from bio-derived materials. |
Computational Design and Predictive Modeling of Reaction Outcomes
Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into reaction mechanisms, transition states, and the origins of selectivity. iranchembook.ir For this compound, computational methods offer a powerful approach to tackling many of the aforementioned challenges.
Future research will increasingly rely on:
Mechanism Elucidation : Density Functional Theory (DFT) and other computational methods can be used to map out the potential energy surfaces of reactions involving this compound. nih.gov This allows for the detailed study of reaction intermediates and transition states, which are often too transient to be observed experimentally.
Predicting Stereoselectivity : By modeling the transition states leading to different stereoisomers, computational chemistry can predict and explain the stereochemical outcome of asymmetric reactions. This knowledge is crucial for the rational design of new and more effective chiral catalysts.
Catalyst Design : Computational screening can accelerate the discovery of novel catalysts. By modeling the interaction of various catalyst candidates with this compound, researchers can prioritize the most promising systems for experimental investigation. The Houk group, for example, has extensively used computational methods to design new reactions and catalysts.
Understanding Reactivity : Computational studies can help to rationalize and predict unprecedented reactivity. For instance, DFT calculations can predict whether a novel silyl-directed cyclization is energetically feasible or which C-H bond is most susceptible to activation.
The application of computational tools in the study of this compound chemistry is summarized below.
| Computational Application | Method | Objective |
| Reaction Mechanism Studies | Density Functional Theory (DFT) | Elucidate reaction pathways and identify intermediates/transition states. |
| Stereoselectivity Prediction | Transition State Modeling | Predict the enantiomeric or diastereomeric ratio of a reaction. |
| Catalyst Development | Virtual Screening, Molecular Docking | Design novel catalysts with enhanced activity and selectivity. |
| Reactivity Exploration | Energy Profile Calculations | Assess the feasibility of new, undiscovered transformations. |
Q & A
Q. What are the recommended methods for synthesizing 5-(Trimethylsilyl)-2-pentanone in laboratory settings?
The synthesis of silylated ketones like this compound typically involves introducing a trimethylsilyl (TMS) group to a precursor molecule. A general approach includes:
- Silylation of 2-pentanone derivatives : Reacting 5-hydroxy-2-pentanone with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to replace the hydroxyl group with a TMS moiety.
- Catalytic hydrogenation : Evidence from analogous processes (e.g., hydrogenation of ketones in fixed-bed reactors at 0.2 MPa H₂ pressure) suggests controlled hydrogenation can stabilize reactive intermediates during synthesis .
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Purify using fractional distillation or column chromatography to isolate the silylated product.
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
Structural Analysis :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., EPA/NIH databases report analogous silylated compounds with molecular weights ~200–400 g/mol) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify TMS proton signals (δ ~0.1–0.3 ppm) and ketone carbonyl groups (δ ~200–220 ppm for ¹³C).
Q. Thermodynamic Data :
Q. What functional group transformations are feasible with this compound?
The TMS group acts as a protective moiety, enabling selective reactions:
- Oxidation : The ketone group can be oxidized to carboxylic acids or esters under strong oxidizing conditions (e.g., KMnO₄ in acidic media).
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ketone to a secondary alcohol while preserving the TMS group .
- Nucleophilic Substitution : The TMS group enhances electrophilicity at adjacent carbons, facilitating reactions with Grignard reagents or organolithium compounds.
Methodological Tip : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the TMS group during reactions.
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of 2-pentanone derivatives in complex reaction systems?
The TMS group:
- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, directing reactivity to other sites.
- Electronic Effects : Electron-donating silyl groups stabilize adjacent carbocations, altering reaction pathways (e.g., favoring β-elimination over substitution).
- Case Study : In silylated quinoline derivatives, the TMS group modulates regioselectivity in cross-coupling reactions .
Q. Experimental Design :
- Compare reaction outcomes of this compound with non-silylated analogs (e.g., 2-pentanone).
- Use computational modeling (DFT) to map electronic and steric effects.
Q. How can researchers resolve contradictions in spectral or reactivity data for silylated ketones?
Common Contradictions :
- Discrepancies in NMR chemical shifts due to solvent effects or impurities.
- Variable catalytic efficiency in hydrogenation reactions (e.g., due to trace moisture deactivating catalysts).
Q. Resolution Strategies :
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound?
- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products (e.g., desilylated intermediates).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Track carbonyl group stability under thermal stress.
- X-ray Crystallography : Resolve structural changes in degradation by-products (if crystalline) .
Q. How can researchers optimize reaction conditions to maximize yield in silylation reactions?
Key Variables :
Q. Example Protocol :
React 5-hydroxy-2-pentanone (1 eq) with TMSCl (1.2 eq) in THF at 70°C for 6 hours.
Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via distillation.
Q. What are the safety and handling protocols for this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
